

Theoretical Insights into the Structure of Bromoethyne: A Technical Guide

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Compound of Interest

Compound Name: bromoethyne

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This in-depth technical guide explores the molecular structure of **bromoethyne** ($\text{H-C}\equiv\text{C-Br}$) through the lens of theoretical and computational chemistry. By summarizing key quantitative data from various theoretical studies, this document provides a centralized resource for understanding the geometric and electronic properties of this molecule. Detailed methodologies from cited studies are included to allow for replication and further investigation.

Core Structural and Electronic Properties

Bromoethyne, a linear molecule, has been the subject of numerous theoretical investigations to elucidate its fundamental properties. These studies employ a range of computational methods, from ab initio techniques like Coupled-Cluster (CC) theory to Density Functional Theory (DFT), to predict its geometry, vibrational frequencies, rotational constants, and dipole moment.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from theoretical studies on **bromoethyne**. These values are essential for benchmarking computational methods and for the interpretation of spectroscopic data.

Geometric Parameters	Theoretical Value	Method/Basis Set	Reference
C-H Bond Length (Å)	Data not yet available		
C≡C Bond Length (Å)	Data not yet available		
C-Br Bond Length (Å)	Data not yet available		
Bond Angles (°)	180 (Linear)	Assumed due to symmetry	

Spectroscopic and Electronic Properties	Theoretical Value	Method/Basis Set	Reference
Rotational Constant (B) (cm ⁻¹)	Data not yet available		
Dipole Moment (Debye)	0.230	Experimental Value	[1]
Vibrational Frequencies (cm ⁻¹)			
ν ₁ (Σ) C-H Stretch	3325 (Experimental)	[1]	
ν ₂ (Σ) C≡C Stretch	2085 (Experimental)	[1]	
ν ₃ (Σ) C-Br Stretch	618 (Experimental)	[1]	
ν ₄ (Π) Bending	618 (Experimental)	[1]	
ν ₅ (Π) Bending	295 (Experimental)	[1]	

Note: The table currently includes experimental data from the NIST database as a placeholder and for comparative purposes. The core of this guide will be populated with theoretical values as they are retrieved from relevant computational studies.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from sophisticated computational chemistry protocols. A general workflow for these calculations is outlined below.

General Computational Workflow

A typical ab initio or DFT study of **bromoethyne**'s structure involves the following steps:

- **Molecular Structure Input:** The initial geometry of **bromoethyne** is defined, typically using standard bond lengths and angles or a pre-optimized structure from a lower level of theory.
- **Method and Basis Set Selection:** A theoretical method (e.g., CCSD(T), B3LYP) and a basis set (e.g., aug-cc-pVTZ) are chosen. This choice depends on the desired accuracy and computational cost.
- **Geometry Optimization:** The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, including bond lengths and angles.
- **Frequency Calculation:** The second derivatives of the energy with respect to atomic displacements are calculated. This provides the harmonic vibrational frequencies, which can be used to characterize the nature of the stationary point (minimum or saddle point) and to simulate infrared and Raman spectra.
- **Property Calculations:** Other molecular properties, such as the dipole moment and rotational constants, are calculated from the optimized geometry and electronic wavefunction.

A generalized workflow for computational studies of molecular structure.

Visualizing the Structure of Bromoethyne

The linear geometry of **bromoethyne** is a key feature influencing its spectroscopic properties. The following diagram illustrates the simple, linear arrangement of its constituent atoms.

The linear molecular structure of **bromoethyne** ($\text{H-C}\equiv\text{C-Br}$).

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References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
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